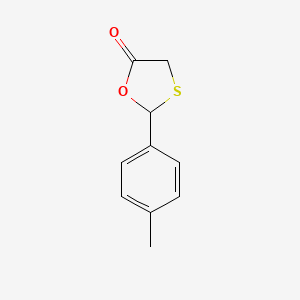
Disperse Yellow 235
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disperse Yellow 235 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. These dyes are characterized by their low water solubility and non-ionic nature, making them suitable for hydrophobic fibers. This compound is known for its vibrant yellow color and is widely used in the textile industry for dyeing fabrics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Yellow 235 typically involves the coupling of diazonium salts with aromatic compounds. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions often include acidic or basic environments, controlled temperatures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The dye is synthesized in reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is then isolated, purified, and formulated into a fine powder or paste, ready for use in dyeing applications.
Analyse Des Réactions Chimiques
Types of Reactions: Disperse Yellow 235 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted azo compounds with different functional groups.
Applications De Recherche Scientifique
Disperse Yellow 235 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.
Mécanisme D'action
The mechanism of action of Disperse Yellow 235 involves its interaction with the fibers it dyes. The dye molecules are dispersed in water with the help of dispersing agents and then adsorbed onto the hydrophobic fibers. The dye molecules penetrate the fiber structure and form van der Waals and dipole interactions with the polymer chains, resulting in a stable coloration.
Comparaison Avec Des Composés Similaires
- Disperse Yellow 42
- Disperse Yellow 86
- Disperse Yellow 184
Comparison: Disperse Yellow 235 is unique in its specific shade of yellow and its application properties. Compared to Disperse Yellow 42 and Disperse Yellow 86, this compound offers better lightfastness and washfastness, making it more suitable for applications requiring high durability. Disperse Yellow 184, on the other hand, is known for its fluorescence properties, which this compound lacks.
Propriétés
Numéro CAS |
177570-98-8 |
|---|---|
Formule moléculaire |
C10H6O3 |
Poids moléculaire |
0 |
Synonymes |
Disperse Yellow 235 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





